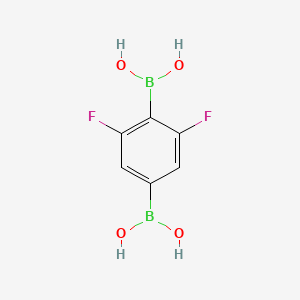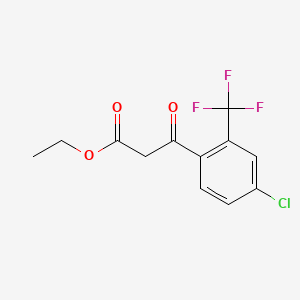
7-(3-Bromopropyl)pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Bromopropyl)pentadecane is an organic compound with the chemical formula C19H39Br. It is also known by its synonym, 1-bromo-4-hexyl dodecane. This compound is characterized by a long carbon chain with a bromine atom attached to the third carbon of a propyl group, which is itself attached to the seventh carbon of a pentadecane chain. It is typically used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Méthodes De Préparation
The synthesis of 7-(3-Bromopropyl)pentadecane generally involves the reaction of pentadecane with 3-bromopropane in the presence of a base. The reaction conditions typically include:
Reactants: Pentadecane and 3-bromopropane
Catalyst/Base: A strong base such as sodium or potassium hydroxide
Solvent: An organic solvent like toluene or hexane
Temperature: Elevated temperatures to facilitate the reaction
The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom in 3-bromopropane is replaced by the pentadecane chain .
Analyse Des Réactions Chimiques
7-(3-Bromopropyl)pentadecane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon, pentadecane, by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding alcohols or carboxylic acids.
Common reagents and conditions used in these reactions include:
Nucleophiles: Hydroxide ions, cyanide ions, amines
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
7-(3-Bromopropyl)pentadecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of surfactants and other materials with specific surface properties.
Chemical Industry: The compound is used in the production of specialty chemicals and as a reagent in various chemical reactions
Mécanisme D'action
The mechanism of action of 7-(3-Bromopropyl)pentadecane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can be easily replaced by other nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis, where it can be used to introduce the pentadecane chain into other molecules. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparaison Avec Des Composés Similaires
7-(3-Bromopropyl)pentadecane can be compared with other similar compounds, such as:
1-Bromohexadecane: Similar in structure but with a different position of the bromine atom.
7-(3-Chloropropyl)pentadecane: Similar structure but with a chlorine atom instead of bromine.
7-(3-Iodopropyl)pentadecane: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the position of the bromine atom, which makes it suitable for certain types of chemical reactions and applications .
Propriétés
Formule moléculaire |
C18H37Br |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
7-(3-bromopropyl)pentadecane |
InChI |
InChI=1S/C18H37Br/c1-3-5-7-9-10-12-15-18(16-13-17-19)14-11-8-6-4-2/h18H,3-17H2,1-2H3 |
Clé InChI |
UBUMFDILMRQQRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-](/img/structure/B14772939.png)







![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)


